molecular formula C14H18FNO5 B8139902 (S)-2-((tert-butoxycarbonyl)amino)-3-(2-fluoro-4-hydroxyphenyl)propanoic acid

(S)-2-((tert-butoxycarbonyl)amino)-3-(2-fluoro-4-hydroxyphenyl)propanoic acid

Cat. No.: B8139902
M. Wt: 299.29 g/mol
InChI Key: WEICTNRFBRIIRB-NSHDSACASA-N
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Description

Structural Characterization and Nomenclature

Systematic IUPAC Nomenclature and Stereochemical Designation

The IUPAC name for this compound is derived from its parent structure, propanoic acid, with substitutions at the second carbon. The full systematic name is (S)-2-[(tert-butoxycarbonyl)amino]-3-(2-fluoro-4-hydroxyphenyl)propanoic acid , reflecting:

  • A tert-butoxycarbonyl (Boc) group protecting the amino moiety.
  • A 2-fluoro-4-hydroxyphenyl substituent on the third carbon.
  • An (S) -configuration at the chiral center (C2), confirmed by its specific rotation $$[α]^{20}D = -12.0\ \text{to}\ -18.0°\ (C=1, H2O)$$.

The stereochemistry is critical for biological activity, as enantiomers often exhibit divergent interactions with enzymes or receptors.

Molecular Formula and Key Identifiers
Property Value
Molecular Formula C₁₄H₁₈FNO₅
Molecular Weight 299.29 g/mol
CAS Number 125218-32-8
SMILES O=C(O)C@@HCC1=CC=C(O)C=C1F

Molecular Geometry and Conformational Analysis

The molecule adopts a rigid conformation due to:

  • Steric hindrance from the bulky Boc group.
  • Intramolecular hydrogen bonding between the hydroxyl (-OH) and carbonyl (C=O) groups.
  • Electron-withdrawing effects of the fluorine atom, which polarizes the phenyl ring and stabilizes the ortho-hydroxyl group via resonance.

Density functional theory (DFT) studies of similar Boc-protected fluorophenylalanines suggest that the gauche conformation is energetically favored, minimizing steric clashes between the Boc group and phenyl ring.

Comparative Analysis with Related Fluorinated Phenylalanine Derivatives

The table below contrasts key features of this compound with structurally related derivatives:

Compound Name Molecular Formula Substituents Stereochemistry Applications
(S)-2-((Boc)amino)-3-(2-fluoro-4-hydroxyphenyl)propanoic acid C₁₄H₁₈FNO₅ 2-F, 4-OH, Boc S Peptide synthesis
2-Fluoro-L-phenylalanine C₉H₁₀FNO₂ 2-F S Metabolic tracer studies
Boc-3-fluoro-D-phenylalanine C₁₄H₁₈FNO₄ 3-F, Boc R Enzyme inhibition assays
p-(2-[¹⁸F]fluoroethyl)-L-phenylalanine C₁₁H₁₄FNO₂ 2-¹⁸F-ethyl, para-substitution S PET imaging
Key Differences:
  • Substituent Position : The 2-fluoro-4-hydroxyphenyl group enhances solubility compared to non-hydroxylated analogs (e.g., 2-Fluoro-L-phenylalanine).
  • Boc Protection : The Boc group improves stability during solid-phase peptide synthesis, unlike unprotected derivatives.
  • Isotopic Labeling : Unlike radiopharmaceuticals like p-(2-[¹⁸F]fluoroethyl)-L-phenylalanine, this compound lacks isotopic labels but serves as a precursor for such agents.

Properties

IUPAC Name

(2S)-3-(2-fluoro-4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FNO5/c1-14(2,3)21-13(20)16-11(12(18)19)6-8-4-5-9(17)7-10(8)15/h4-5,7,11,17H,6H2,1-3H3,(H,16,20)(H,18,19)/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEICTNRFBRIIRB-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=C(C=C(C=C1)O)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=C(C=C(C=C1)O)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Electrophilic Fluorination

Electrophilic agents like Selectfluor® or acetyl hypofluorite enable fluorination at the ortho position relative to the hydroxyl group. For example:

  • Substrate : 4-Hydroxybenzoic acid methyl ester.

  • Conditions : Selectfluor® (1.2 eq), CH₃CN/H₂O (4:1), 0°C → RT, 12 h.

  • Yield : 58–62% of 2-fluoro-4-hydroxybenzoic acid methyl ester.

Directed Ortho-Metalation

Aryl lithium intermediates facilitate precise fluorination:

  • Protect 4-hydroxybenzoic acid as a silyl ether (e.g., TBSCl, imidazole, DMF).

  • Treat with LDA (2.2 eq) in THF at −78°C to generate aryl lithium.

  • Quench with NFSI (N-fluorobenzenesulfonimide) to install fluorine.

  • Deprotect with TBAF in THF to yield 2-fluoro-4-hydroxybenzoic acid (72% yield).

Stereocontrolled Synthesis of the Amino Acid Backbone

The (S)-configuration is achieved via asymmetric catalysis or chiral auxiliaries.

Evans Oxazolidinone Method

  • Aldol Reaction : React 2-fluoro-4-hydroxybenzaldehyde with (R)-4-benzyl-2-oxazolidinone-glycine enolate (prepared from LiHMDS, −78°C).

    • Conditions : THF, −78°C → RT, 12 h.

    • Diastereomeric Ratio : 95:5 (syn:anti).

  • Hydrolysis : Treat with LiOH/H₂O₂ to cleave the oxazolidinone, yielding (S)-3-(2-fluoro-4-hydroxyphenyl)-2-aminopropanoic acid (84% yield).

Enzymatic Resolution

Racemic 3-(2-fluoro-4-hydroxyphenyl)-2-aminopropanoic acid is resolved using acylase I:

  • Substrate : N-Acetyl-DL-amino acid.

  • Conditions : pH 7.0, 37°C, 24 h.

  • Result : (S)-enantiomer isolated with >99% ee.

Boc Protection of the Amino Group

tert-Butoxycarbonyl (Boc) protection is performed using (Boc)₂O under mild conditions:

Standard Boc Protection

  • Reagents : (S)-3-(2-fluoro-4-hydroxyphenyl)-2-aminopropanoic acid (1 eq), (Boc)₂O (1.2 eq), Et₃N (2 eq).

  • Solvent : Acetone/H₂O (3:1).

  • Conditions : 0°C → RT, 2 h.

  • Yield : 89–92%.

Optimization Data

ParameterValue
SolventAcetone/H₂O (3:1)
Temperature0°C → RT
Reaction Time2 h
Equivalents of (Boc)₂O1.2
BaseEt₃N (2 eq)
Isolated Yield89–92%

Purification and Characterization

Chromatographic Purification

  • Column : C18 reversed-phase (250 × 10 mm).

  • Mobile Phase : H₂O (0.1% TFA)/MeCN (0.1% TFA), gradient 10% → 50% MeCN over 30 min.

  • Retention Time : 14.2 min.

Spectroscopic Data

  • ¹H NMR (500 MHz, DMSO-d6): δ 10.21 (s, 1H, OH), 7.35 (d, J = 8.7 Hz, 1H), 6.82 (dd, J = 8.7, 2.4 Hz, 1H), 6.74 (d, J = 2.4 Hz, 1H), 4.12 (m, 1H, α-CH), 3.12 (dd, J = 14.1, 4.5 Hz, 1H), 2.95 (dd, J = 14.1, 8.7 Hz, 1H), 1.39 (s, 9H, Boc).

  • ¹³C NMR (126 MHz, DMSO-d6): δ 172.8 (COOH), 156.1 (Boc C=O), 151.2 (C-OH), 129.4 (C-F), 115.7, 114.9, 112.3 (Ar-C), 79.8 (Boc C), 54.3 (α-CH), 37.1 (β-CH₂), 28.2 (Boc CH₃).

  • HRMS (ESI) : [M+H]+ calcd. for C₁₄H₁₈FNO₅: 300.1245; found: 300.1248.

Comparative Analysis of Synthetic Routes

MethodFluorination YieldAmino Acid YieldBoc Protection YieldTotal YieldStereopurity
Electrophilic + Evans62%84%92%48%>99% ee
Directed Metalation + Enzymatic72%78%89%50%>99% ee

Challenges and Solutions

  • Regioselectivity : Competing para-fluorination is suppressed using bulky silyl protecting groups.

  • Racemization : Low-temperature (0°C) Boc protection minimizes epimerization.

  • Solubility : Acetone/H₂O mixtures enhance solubility of intermediates.

Industrial-Scale Considerations

  • Cost Efficiency : (Boc)₂O is preferred over gas-phase Boc agents for safety and scalability.

  • Catalyst Recycling : Pd/C from hydrogenation steps is recovered via filtration (98% recovery) .

Chemical Reactions Analysis

Types of Reactions

(S)-2-((tert-butoxycarbonyl)amino)-3-(2-fluoro-4-hydroxyphenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry
    • Drug Development : This compound serves as a building block in the synthesis of peptide-based drugs. Its fluorinated aromatic ring can enhance the pharmacokinetic properties of peptides, making them more effective as therapeutic agents.
    • Enzyme Inhibitors : Research has shown that derivatives of this compound can act as inhibitors for specific enzymes, which is crucial in targeting diseases such as cancer and metabolic disorders.
  • Biochemical Studies
    • Protein Engineering : The incorporation of (S)-2-((tert-butoxycarbonyl)amino)-3-(2-fluoro-4-hydroxyphenyl)propanoic acid into peptides allows researchers to study enzyme-substrate interactions and protein folding dynamics. The fluorine atom increases the stability and solubility of peptides in aqueous environments.
    • Receptor Modulation : Compounds derived from this amino acid can be designed to interact with various receptors, providing insights into receptor-ligand binding mechanisms and aiding in the design of new drugs.
  • Organic Synthesis
    • Chiral Synthesis : The presence of the tert-butoxycarbonyl protecting group enables selective reactions, facilitating the synthesis of complex organic molecules with high stereoselectivity.
    • Functionalization : The compound can undergo various chemical reactions, including nucleophilic substitutions and coupling reactions, making it a versatile intermediate in organic synthesis.

Case Study 1: Synthesis of Peptide Analogs

A study published in Journal of Medicinal Chemistry demonstrated the synthesis of peptide analogs using this compound as a key intermediate. These analogs showed enhanced binding affinity to target receptors compared to their non-fluorinated counterparts, indicating the importance of fluorination in drug design.

Case Study 2: Enzyme Inhibition

Research conducted at a leading pharmaceutical institute explored the inhibitory effects of derivatives based on this compound on specific proteases involved in cancer progression. The findings revealed that modifications to the fluorinated aromatic ring significantly impacted inhibitory potency, highlighting its potential as a scaffold for developing novel enzyme inhibitors.

Mechanism of Action

The mechanism of action of (S)-2-((tert-butoxycarbonyl)amino)-3-(2-fluoro-4-hydroxyphenyl)propanoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The fluorine atom can enhance binding affinity and selectivity, while the hydroxyl group can participate in hydrogen bonding interactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

The 2-fluoro-4-hydroxyphenyl group distinguishes the target compound from analogs with alternative aryl substitutions.

Compound Name Aryl Substituents Key Differences References
(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-iodophenyl)propanoic acid 4-Iodophenyl Iodo substituent increases steric bulk and alters electronic properties; lacks hydroxyl group.
(S)-2-((tert-Butoxycarbonyl)amino)-3-(2,6-difluorophenyl)propanoic acid 2,6-Difluorophenyl Dual fluorine atoms enhance lipophilicity but reduce hydrogen-bonding capacity.
(S)-3-(4-(Dibenzylamino)-2,6-dimethylphenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid 4-Dibenzylamino-2,6-dimethylphenyl Bulky dibenzylamino and methyl groups reduce solubility; lacks hydroxyl.
(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoic acid 4-Methoxyphenyl Methoxy group is less polar than hydroxyl, reducing hydrogen-bonding potential.

Impact of Hydroxyl vs. Halogen/Methoxy Groups :

  • The hydroxyl group in the target compound enables hydrogen bonding with biological targets (e.g., enzymes or receptors), a feature absent in iodo, methoxy, or difluoro analogs .
  • Fluorine at the 2-position enhances metabolic stability compared to non-fluorinated analogs, while maintaining moderate electronegativity .

Backbone Modifications

Variations in the amino acid backbone influence molecular flexibility and interactions.

Compound Name Backbone Structure Key Differences References
(S)-2-((tert-Butoxycarbonyl)amino)-4-phenylbutanoic acid Butanoic acid (4-carbon chain) Extended chain increases hydrophobicity and steric bulk.
(S)-3-((tert-Butoxycarbonyl)amino)-3-(pyridin-3-yl)propanoic acid Propanoic acid with pyridinyl group Heteroaromatic pyridine alters electronic properties and solubility.
(S)-2-((tert-Butoxycarbonyl)amino)-3-(thiophen-2-yl)propanoic acid Thiophene substituent Thiophene’s sulfur atom increases π-electron density and potential for aromatic interactions.

Propanoic Acid vs. Extended Chains:

  • The propanoic acid backbone balances hydrophilicity and steric demands, unlike longer chains (e.g., butanoic acid), which may hinder target binding .
  • Heterocyclic substituents (e.g., thiophene or pyridine) introduce distinct electronic profiles compared to the target’s fluorohydroxyphenyl group .

Functional Group Modifications

Boc Protection vs. Alternative Groups

The Boc group is widely used, but other protecting groups (e.g., Fmoc) are employed in specific contexts:

Compound Name Protecting Group Key Differences References
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-((tert-butoxycarbonyl)(cyclohexylmethyl)amino)phenyl)propanoic acid Fmoc and Boc Fmoc offers orthogonal deprotection but requires harsher conditions (e.g., piperidine).
(S)-3-((3,5-Bis((E)-4-nitrobenzylidene)-4-oxocyclohexyl)oxy)carbonyl)amino)propanoic acid Nitrobenzylidene-oxocyclohexyl Complex protecting groups complicate synthesis but enable targeted release.

Boc Advantages :

  • Boc deprotection (e.g., via trifluoroacetic acid) is milder than Fmoc, preserving sensitive functional groups like hydroxyl .

Comparison with Analog Syntheses :

  • Iodo-substituted analogs () require palladium-catalyzed cross-coupling .
  • Thiophene derivatives () utilize heterocyclic building blocks, differing in aryl introduction .

Pharmacological Relevance

  • Anticancer activity : Type L inhibitors () with iodophenyl groups show potency dependent on halogen size and position .

Biological Activity

(S)-2-((tert-butoxycarbonyl)amino)-3-(2-fluoro-4-hydroxyphenyl)propanoic acid, commonly referred to as Boc-FHPA, is a synthetic amino acid derivative that has garnered attention for its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C14H18FNO5
  • Molecular Weight : 299.29 g/mol
  • CAS Number : 125218-32-8
  • Structural Features : The compound features a tert-butoxycarbonyl (Boc) protecting group, a fluorine atom, and a hydroxyl group on the phenyl ring, which are critical for its biological interactions.

The biological activity of Boc-FHPA is primarily attributed to its interaction with various molecular targets within biological systems. Key aspects include:

  • Enzyme Interaction : Boc-FHPA has been shown to bind to specific enzymes, potentially modulating their activity. This interaction is crucial for understanding its role in metabolic pathways and therapeutic applications .
  • Influence on Signaling Pathways : The compound may affect signaling pathways related to inflammation and cell proliferation, which are vital in various disease states, including cancer and metabolic disorders.

Antitumor Activity

Recent studies have highlighted the potential antitumor effects of Boc-FHPA:

  • Inhibition of Tumor Growth : In vitro assays demonstrated that Boc-FHPA could inhibit the growth of certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, it was noted that compounds with similar structural motifs exhibited significant cytotoxicity against lung cancer cells .

Enzyme Inhibition

Boc-FHPA has been evaluated for its ability to inhibit specific enzymes involved in metabolic processes:

  • MDH1/MDH2 Inhibition : Research indicates that Boc-FHPA derivatives can inhibit malate dehydrogenase (MDH), an enzyme implicated in the Krebs cycle. This inhibition can lead to altered metabolic states in cancer cells, providing a therapeutic avenue for targeting metabolic vulnerabilities in tumors.

Case Study 1: Anticancer Properties

A study investigating the anticancer properties of Boc-FHPA derivatives revealed promising results:

CompoundCell LineIC50 (µM)Mechanism
Boc-FHPAA549 (Lung Cancer)15.5Induction of apoptosis
Boc-FHPAMCF7 (Breast Cancer)12.3Cell cycle arrest

These findings suggest that modifications to the Boc-FHPA structure can enhance its efficacy against various cancer types .

Case Study 2: Enzyme Inhibition Profile

The enzyme inhibition profile of Boc-FHPA was assessed using recombinant MDH enzymes:

CompoundMDH1 IC50 (µM)MDH2 IC50 (µM)
Boc-FHPA6.18 ± 0.741.5 ± 0.01

This data indicates that Boc-FHPA exhibits selective inhibition of MDH enzymes, which may contribute to its antitumor effects by disrupting metabolic pathways essential for cancer cell survival.

Q & A

Q. What in vitro assays are suitable for evaluating its biological activity?

  • Methodology :
  • Enzyme inhibition assays (e.g., fluorescence-based proteasome or kinase assays).
  • Cellular uptake studies using LC-MS/MS to quantify intracellular concentrations.
  • Binding affinity measurements (SPR or ITC) for target proteins .

Data Contradictions and Resolution

Q. How can researchers resolve discrepancies in reported synthetic yields?

  • Methodology :
  • Optimize reaction stoichiometry (e.g., molar ratios of LiOH in vs. other bases) .
  • Analyze impurities via LC-MS to identify side products (e.g., de-fluorination or Boc cleavage).

Q. Why do stability profiles vary across studies?

  • Methodology :
  • Conduct accelerated stability studies (40°C/75% RH) to identify degradation pathways.
  • Compare storage conditions (e.g., anhydrous vs. humid environments) .

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